10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Description
The exact mass of the compound this compound is 437.1182566 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO2/c29-19-12-10-17(11-13-19)24-25-22(14-18(15-23(25)31)16-6-2-1-3-7-16)30-27-20-8-4-5-9-21(20)28(32)26(24)27/h1-13,18,24,30H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCLOXHLFLSDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its anticancer and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes cyclization reactions and the introduction of functional groups. A common synthesis route includes the reaction of 4-chlorobenzaldehyde with various diketones and amines under controlled conditions to yield the desired indenoquinoline structure .
Anticancer Activity
Several studies have investigated the anticancer properties of derivatives related to this compound. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), U87MG (glioblastoma), SMMC-7721 (hepatocellular carcinoma), and H460 (lung cancer).
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| 10-(4-chlorophenyl)-7-phenyl... | 12.5 | A549 |
| 10-(4-chlorophenyl)-7-phenyl... | 15.0 | HT-29 |
| 10-(4-chlorophenyl)-7-phenyl... | 18.3 | MKN-45 |
| Foretinib (Control) | 5.0 | All |
The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with IC50 values indicating effective inhibition compared to standard treatments like foretinib .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
| Compound | Inhibition (%) | Assay Type |
|---|---|---|
| 10-(4-chlorophenyl)-7-phenyl... | 75% | COX Inhibition |
| Curcumin (Control) | 65% | COX Inhibition |
The compound demonstrated a higher percentage of inhibition than curcumin in certain assays, suggesting its potential as an anti-inflammatory agent .
The biological activity of the compound is attributed to its ability to interact with specific cellular targets. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, its anti-inflammatory effects are likely mediated by downregulating NF-kB signaling pathways .
Case Study 1: Anticancer Efficacy
A recent study conducted on a series of indenoquinoline derivatives found that modifications on the phenyl rings significantly affected their anticancer potency. The presence of electron-withdrawing groups like chlorine enhanced cytotoxicity against A549 cells .
Case Study 2: Anti-inflammatory Properties
Another investigation highlighted the compound's effectiveness in reducing inflammation in a murine model of arthritis. The treatment group showed a marked decrease in inflammatory markers compared to controls .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of indenoquinoline compounds exhibit substantial antibacterial properties. For instance, related quinoline derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli . The structural modifications in these compounds often enhance their binding affinity to bacterial enzymes, leading to improved antimicrobial efficacy.
- Anticancer Potential : Compounds similar to 10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione have been studied for their anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms involving cell cycle arrest and modulation of signaling pathways .
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial and anticancer activities:
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that certain indenoquinoline derivatives may exhibit neuroprotective properties. They could help in conditions like neurodegenerative diseases by mitigating oxidative stress and neuronal apoptosis .
Case Study 1: Antibacterial Evaluation
A study synthesized a series of quinoline derivatives based on the indenoquinoline structure and evaluated their antibacterial activity against various pathogens. The results indicated that modifications significantly enhanced the activity against E. coli and S. aureus, with some compounds showing MIC values lower than standard antibiotics .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of similar compounds on human cancer cell lines. The study demonstrated that certain derivatives could induce cell death through apoptosis pathways more effectively than existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
